molecular formula C9H8O4 B182531 4-Formylphenoxyacetic acid CAS No. 22042-71-3

4-Formylphenoxyacetic acid

Cat. No. B182531
CAS RN: 22042-71-3
M. Wt: 180.16 g/mol
InChI Key: OYNIIKHNXNPSAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07566716B2

Procedure details

2-(4-formylphenoxy)acetic acid was suspended in 20 mL of DCM at 0° C., and 0.5 mL of DMF was added followed by the dropwise addition of oxalyl chloride. The solution was allowed to warm to room temperature with stirring until gas evolution stopped and the solution was homogeneous. The solution containing the crude acid chloride was concentrated under vacuum and the residue resuspended in DCM, cooled to 0° C., and methylamine and DIEA were added. The mixture was allowed to warm to room temperature with stirring over 12 hours. The reaction mixture was then poured into 5% HCl, washed 3 times with EtOAc, dried over sodium sulfate, filtered and concentrated to a thick brown oil which was purified by column using DMC/MeOH to afford 2-(4-formylphenoxy)-N-methylacetamide (9) as an off white solid. NMR (CDCl3, 400 mHz), d═9.9 (1H, s), 7.88 (2H, d, J=8.6 Hz), 7.04 (2H, d, J=8.6 Hz), 6.6-6.5 (1H, BS, 4.54 (2H, s), 2.93 (3H, d, J=4.7 Hz).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:13]=[CH:12][C:6]([O:7][CH2:8][C:9](O)=[O:10])=[CH:5][CH:4]=1)=[O:2].[CH3:14][N:15](C=O)C.C(Cl)(=O)C(Cl)=O>C(Cl)Cl>[CH:1]([C:3]1[CH:13]=[CH:12][C:6]([O:7][CH2:8][C:9]([NH:15][CH3:14])=[O:10])=[CH:5][CH:4]=1)=[O:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)C1=CC=C(OCC(=O)O)C=C1
Step Two
Name
Quantity
0.5 mL
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Four
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring until gas evolution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under vacuum
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C.
ADDITION
Type
ADDITION
Details
methylamine and DIEA were added
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
with stirring over 12 hours
Duration
12 h
ADDITION
Type
ADDITION
Details
The reaction mixture was then poured into 5% HCl
WASH
Type
WASH
Details
washed 3 times with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a thick brown oil which
CUSTOM
Type
CUSTOM
Details
was purified by column

Outcomes

Product
Name
Type
product
Smiles
C(=O)C1=CC=C(OCC(=O)NC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.